molecular formula C47H94O2 B14289156 Pentacosyl docosanoate CAS No. 137732-44-6

Pentacosyl docosanoate

Cat. No.: B14289156
CAS No.: 137732-44-6
M. Wt: 691.2 g/mol
InChI Key: HSXVHAPZNKZODX-UHFFFAOYSA-N
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Description

Pentacosyl docosanoate is a long-chain ester formed by the esterification of docosanoic acid (a C22 saturated fatty acid, also known as behenic acid) with pentacosanol (a C25 aliphatic alcohol). This compound is classified as a wax ester due to its hydrophobic properties and high molecular weight. It has been identified as a phytochemical in plant species such as C. arundinaceum, where it coexists with other bioactive compounds like stigmasterol, stigmasterol-β-D-glucopyranoside, and fatty acids .

Properties

CAS No.

137732-44-6

Molecular Formula

C47H94O2

Molecular Weight

691.2 g/mol

IUPAC Name

pentacosyl docosanoate

InChI

InChI=1S/C47H94O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44-46-49-47(48)45-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3

InChI Key

HSXVHAPZNKZODX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosyl docosanoate can be synthesized through the esterification of pentacosanol and docosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of docosenoic acid to produce docosanoic acid, followed by esterification with pentacosanol. The process may be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Pentacosyl docosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Pentacosanol and docosanoic acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Pentacosyl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentacosyl docosanoate involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of active ingredients .

Comparison with Similar Compounds

Structural Analogues in the Docosanoate Ester Family

Docosanoate esters vary based on the alcohol moiety attached to the C22 fatty acid. Key analogues include:

Compound Alcohol Chain Length Source/Application Biological Activity (if reported)
Pentacosyl docosanoate C25 C. arundinaceum roots Not explicitly reported in provided data.
Pentyl docosanoate C5 Ficus carica stem bark Isolated but activity not studied.
Methyl docosanoate C1 Synthetic standards (analytical chemistry) Used as reference material.
Ethyl docosanoate C2 Synthetic standards Analytical applications.

Key Observations :

  • Longer chains (e.g., C25 in this compound) enhance lipophilicity, which may improve interaction with biological membranes but reduce aqueous solubility.
  • Despite structural similarities, biological activity data for this compound remain scarce compared to its analogues.

Comparison with Pentacosyl Heptacosanoate

Pentacosyl heptacosanoate (C25 alcohol + C27 fatty acid) is a structurally related wax ester with documented insecticidal properties. Studies on Dolichandra cynanchoides demonstrate its potency against lepidopteran pests:

Compound Insect Species ED50 (µg/cm²) Comparison to Azadirachtin (ED50)
Pentacosyl heptacosanoate Spodoptera frugiperda 0.82 Less potent than azadirachtin (0.10)
Pentacosyl heptacosanoate Euschistus paenulata 8.53 Less potent than azadirachtin (0.59)

Key Differences :

  • Chain Length: Pentacosyl heptacosanoate has a longer fatty acid chain (C27 vs. C22 in this compound), which may enhance insecticidal efficacy by improving cuticle penetration.
  • Bioactivity Gap: No direct data exist for this compound’s insecticidal activity, highlighting a critical research gap.

Functional Comparison with Aromatic Esters

Pentacosyl dihydro-p-coumarate, a benzenoid compound from G. robusta leaves, shares the pentacosyl alcohol group but differs in the aromatic acid moiety .

Property This compound Pentacosyl Dihydro-p-Coumarate
Acid Type Aliphatic (C22) Aromatic (dihydro-p-coumaric)
Polarity Low Moderate (due to phenolic groups)
Reported Bioactivity None Antioxidant (inferred from structure)

Implications :

  • Aromatic esters may exhibit antioxidant or UV-protective roles, whereas aliphatic esters like this compound likely serve as structural lipids or storage molecules.

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